3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid
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Overview
Description
3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and a 3-chloro-4-methylphenyl group at the 5-position of the benzoic acid ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of benzoic acid are chlorinated in industrial reactors.
Catalytic Amination: The chlorinated intermediate is then aminated using industrial-grade ammonia or amine sources under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Esterification: The carboxylic acid group can be esterified to form esters.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines and related compounds.
Scientific Research Applications
3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural properties.
Material Science: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but different substitution pattern.
Tolfenamic acid: Another benzoic acid derivative with similar applications.
Uniqueness
3-Amino-5-(3-chloro-4-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-amino-5-(3-chloro-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBUTZCIVJQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690292 |
Source
|
Record name | 5-Amino-3'-chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-42-7 |
Source
|
Record name | 5-Amino-3'-chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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